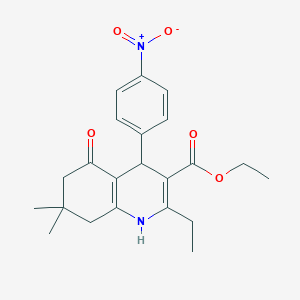![molecular formula C14H15Cl5N2O B11705105 2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B11705105.png)
2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a piperidine ring, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes, thereby disrupting metabolic pathways and exerting its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)benzamide
Uniqueness
2,4-dichloro-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Propiedades
Fórmula molecular |
C14H15Cl5N2O |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H15Cl5N2O/c15-9-4-5-10(11(16)8-9)12(22)20-13(14(17,18)19)21-6-2-1-3-7-21/h4-5,8,13H,1-3,6-7H2,(H,20,22) |
Clave InChI |
NMTANWAZEVQEEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11705028.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)
![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)

![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
![4-(4-chlorophenyl)-N~1~-[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-1,2-diamine](/img/structure/B11705068.png)
![2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B11705070.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11705091.png)
![(2Z,5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11705097.png)
